molecular formula C17H20N2O4 B13214738 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid

2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid

Cat. No.: B13214738
M. Wt: 316.35 g/mol
InChI Key: KEOXUZZARZRNKN-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an isoquinoline ring attached to the propanoic acid backbone. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl dicarbonate (Boc2O) with the amino acid precursor in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The isoquinoline ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce various reduced isoquinoline derivatives.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protects the amino group during reactions, while the isoquinoline ring can participate in various binding interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-3-(isoquinolin-5-yl)propanoic acid is unique due to the presence of the isoquinoline ring, which imparts distinct chemical and biological properties. This makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

3-isoquinolin-5-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-11-5-4-6-12-10-18-8-7-13(11)12/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)

InChI Key

KEOXUZZARZRNKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC2=C1C=CN=C2)C(=O)O

Origin of Product

United States

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